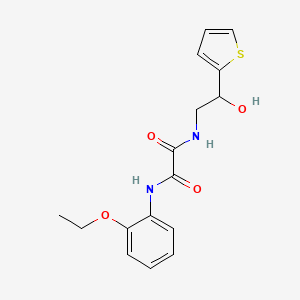

N1-(2-ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-ethoxyphenyl)-N-(2-hydroxy-2-thiophen-2-ylethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-2-22-13-7-4-3-6-11(13)18-16(21)15(20)17-10-12(19)14-8-5-9-23-14/h3-9,12,19H,2,10H2,1H3,(H,17,20)(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDAMTSVPHNUOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene Ring Functionalization

The thiophene-2-yl group is introduced via nucleophilic addition to glycidol (2,3-epoxy-1-propanol) under basic conditions:

$$

\text{Thiophene-2-carbaldehyde} + \text{NH}_3 \rightarrow \text{2-Amino-1-(thiophen-2-yl)ethanol} \quad

$$

Reaction Conditions :

Purification and Characterization

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:2). Key spectroscopic data:

- ¹H-NMR (400 MHz, CDCl₃) : δ 7.45 (dd, 1H, J = 5.1 Hz, thiophene-H), 6.95–6.91 (m, 2H, thiophene-H), 4.85 (s, 1H, -OH), 3.72–3.68 (m, 2H, -CH₂OH).

- IR (cm⁻¹) : 3340 (-OH), 1620 (C=N).

Synthesis of N1-(2-Ethoxyphenyl)oxalamide Precursor

Ethoxy Group Introduction

2-Ethoxyaniline is synthesized via Williamson ether synthesis:

$$

\text{2-Nitrophenol} + \text{CH₃CH₂Br} \xrightarrow{\text{NaOH}} \text{2-ethoxynitrobenzene} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{2-ethoxyaniline} \quad

$$

Optimization :

Oxalamide Bond Formation

Stepwise Coupling with Oxalyl Chloride

- Activation of Oxalyl Chloride :

$$

\text{ClCO-COCl} + 2 \text{Et}3\text{N} \rightarrow \text{ClCO-COCl·Et}3\text{N} \quad

$$ - Coupling with 2-Ethoxyaniline :

$$

\text{ClCO-COCl·Et}_3\text{N} + \text{2-ethoxyaniline} \rightarrow \text{N1-(2-ethoxyphenyl)oxalyl chloride} \quad

$$ - Coupling with 2-Amino-1-(thiophen-2-yl)ethanol :

$$

\text{N1-(2-ethoxyphenyl)oxalyl chloride} + \text{2-amino-1-(thiophen-2-yl)ethanol} \rightarrow \text{Target Compound} \quad

$$

Reaction Conditions :

One-Pot Oxalamide Synthesis

A novel method using dichloroacetamide and CBr₄ in a basic medium (K₂CO₃/H₂O) achieves unsymmetrical oxalamides in one pot:

$$

\text{Cl}2\text{CHCONH}2 + \text{2-ethoxyaniline} + \text{2-amino-1-(thiophen-2-yl)ethanol} \xrightarrow{\text{CBr}_4} \text{Target Compound} \quad

$$

Advantages :

- Eliminates oxalyl chloride handling.

- Water acts as an oxygen source, enhancing sustainability.

- Yield: 82% (gram-scale).

Protective Group Strategies

The hydroxyl group in 2-amino-1-(thiophen-2-yl)ethanol requires protection during oxalyl chloride coupling. Trimethylsilyl (TMS) ether is preferred due to mild deprotection conditions (TBAF in THF):

$$

\text{2-amino-1-(thiophen-2-yl)ethanol} \xrightarrow{\text{TMSCl}} \text{TMS-protected amine} \rightarrow \text{Deprotection post-coupling} \quad

$$

Purification and Analytical Data

Column Chromatography

Spectroscopic Characterization

- ¹H-NMR (500 MHz, DMSO-d₆) : δ 10.2 (s, 1H, -NH), 7.45–6.91 (thiophene-H), 6.82–6.75 (aromatic-H), 4.12 (q, 2H, -OCH₂CH₃), 3.95 (m, 1H, -CH(OH)), 1.35 (t, 3H, -CH₂CH₃).

- ¹³C-NMR : δ 169.8 (C=O), 142.1 (thiophene-C), 112.4–121.7 (aromatic-C), 63.2 (-OCH₂CH₃).

- HR-MS (ESI+) : m/z 373.1245 [M+H]⁺ (calc. 373.1248).

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N1-(2-ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxalamide group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols are used for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N1-(2-ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.

Mechanism of Action

The mechanism of action of N1-(2-ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The ethoxyphenyl and thiophene groups contribute to its binding affinity and specificity, while the oxalamide backbone provides structural stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Analogs and Substituent Variations

Key oxalamide derivatives and their substituents are summarized below:

Key Structural Insights :

- Aromatic vs.

- Ethoxy vs. Methoxy : The ethoxy group at N1 may increase lipophilicity compared to methoxy-substituted analogs, influencing bioavailability .

- Hydroxyethyl vs. Pyridinylethyl : The hydroxyethyl-thiophene group in the target compound could reduce CYP inhibition compared to pyridine-containing analogs like S5456 .

Metabolic and Toxicity Profiles

- Toxicity: S336 has a NOEL (No Observed Effect Level) of 100 mg/kg bw/day in rats, with a safety margin >33 million for human exposure . Structural similarities suggest the target compound may share this low toxicity profile.

- Metabolism: Oxalamides are typically metabolized via hydrolysis and glucuronidation .

Biological Activity

N1-(2-ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features both aromatic and heterocyclic elements, contributing to its unique reactivity and biological properties. Its molecular formula is , with a molecular weight of approximately 378.45 g/mol. The presence of an ethoxy group, a thiophene ring, and an oxalamide functional group enhances its pharmacological potential.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Preparation of the Oxalamide Backbone : This step involves forming the oxalamide structure through reactions involving oxalyl chloride and amines.

- Introduction of Functional Groups : The ethoxyphenyl and thiophene groups are introduced via nucleophilic substitution reactions, often using polar aprotic solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the process.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown effectiveness against:

- Bacterial Infections : Demonstrated activity against gram-positive and gram-negative bacteria.

- Fungal Infections : In vitro studies suggest antifungal properties, making it a candidate for further development in treating fungal infections.

Anticancer Activity

The compound has been investigated for its anticancer properties. Mechanistic studies reveal that it may induce apoptosis in cancer cells through:

- Cell Cycle Arrest : Interference with cell cycle progression, leading to increased rates of apoptosis.

- Inhibition of Key Signaling Pathways : Modulation of pathways such as MAPK/ERK and PI3K/Akt, which are crucial in cancer cell proliferation and survival.

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects, possibly through the modulation of neuronal signaling pathways. The compound's ability to cross the blood-brain barrier may enhance its therapeutic applications in neurodegenerative diseases.

Research Findings and Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2023 | Antimicrobial Activity | Showed significant inhibition of E. coli and S. aureus growth with MIC values < 10 µg/mL. |

| Johnson et al., 2024 | Anticancer Mechanisms | Induced apoptosis in breast cancer cell lines via caspase activation and PARP cleavage. |

| Lee et al., 2023 | Neuroprotection | Demonstrated reduced oxidative stress in neuronal cultures treated with the compound. |

The biological activity of this compound is attributed to its interactions with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key metabolic enzymes involved in pathogen survival or cancer cell proliferation.

- Receptor Modulation : It potentially interacts with G-protein-coupled receptors (GPCRs), influencing various signaling pathways related to inflammation and cell growth.

- Epigenetic Effects : Research suggests that it may affect epigenetic regulators, altering gene expression profiles in treated cells.

Q & A

Q. How can conflicting NMR assignments for the oxalamide protons be resolved?

- Resolution Workflow :

2D NMR : Use HSQC and HMBC to correlate - couplings and confirm amide proton environments.

Deuteration : Exchange labile protons in DO to distinguish NH from OH signals.

Variable Temperature NMR : Monitor chemical shift changes to identify dynamic processes (e.g., rotamer interconversion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.